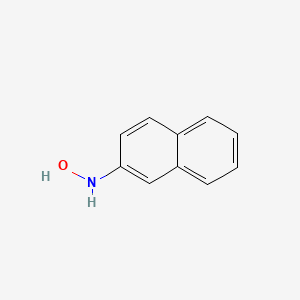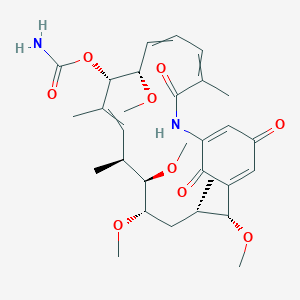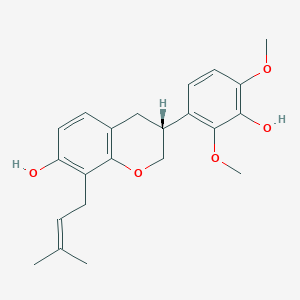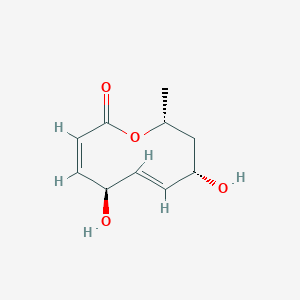
1-(3-Ethoxy-4-hydroxyphenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxy-4-hydroxyphenyl)ethane-1,2-diol is an aromatic ether.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A process has been developed for the multigram synthesis of a closely related compound, 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol, highlighting its importance in chemical synthesis (Fisher & Kerrigan, 1998).
Applications in Polymer Chemistry
- This compound plays a role in the development of novel metal-containing polyurethane elastomers. Its derivatives, functioning as metal-incorporated dihydroxy monomers, have been utilized to enhance the thermal and mechanical properties of polyurethanes (Senthilkumar, Raghavan & Nasar, 2005).
Role in Microbial Degradation Studies
- It is used in studying the metabolism of lignin substructure model compounds by fungi, aiding in understanding the biochemical mechanism of lignin degradation (Nakatsubo, Reid & Kirk, 1982).
Involvement in Asymmetric Synthesis
- This compound and its derivatives have been employed in microbial resolution and asymmetric oxidation, indicating their utility in the production of optically active compounds (Yamamoto, Ando, Shuetake & Chikamatsu, 1989).
Applications in Liquid Crystals and Polymers
- Derivatives of 1-(3-Ethoxy-4-hydroxyphenyl)ethane-1,2-diol have been used in the synthesis of liquid crystalline polyethers, demonstrating its versatility in the field of materials science (Percec & Zuber, 1992).
Insights into Molecular Structure
- The structure and characteristics of ethane-1,2-diol and its derivatives, including those similar to 1-(3-Ethoxy-4-hydroxyphenyl)ethane-1,2-diol, have been extensively studied to understand their molecular dynamics and interactions (Gontrani, Tagliatesta, Agresti, Pescetelli & Carbone, 2020).
Propriétés
Numéro CAS |
62024-68-4 |
|---|---|
Nom du produit |
1-(3-Ethoxy-4-hydroxyphenyl)ethane-1,2-diol |
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(3-ethoxy-4-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-2-14-10-5-7(9(13)6-11)3-4-8(10)12/h3-5,9,11-13H,2,6H2,1H3 |
Clé InChI |
PFAULTZUGAWNOG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(CO)O)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(CO)O)O |
Synonymes |
3-EHPG 3-ethoxy-4-hydroxyphenylglycol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)


![7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1205013.png)


![2-[3,11-Bis(carboxymethyl)-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]acetic acid](/img/structure/B1205019.png)
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-(4-propylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B1205021.png)
![1-[(1S,2S,5R)-5-(hydroxymethyl)-2-bicyclo[3.1.0]hex-3-enyl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B1205022.png)


![2-[(6-chloro-2-oxo-4-propyl-1-benzopyran-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1205027.png)
